molecular formula C21H24FNO3S B5212433 2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5212433
M. Wt: 389.5 g/mol
InChI Key: QZBOEMAUVRVFAW-UHFFFAOYSA-N
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Description

The compound 2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a 2-fluorophenyl substituent at position 4 and a 2-(ethylsulfanyl)ethyl ester group at position 3.

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3S/c1-3-27-12-11-26-21(25)18-13(2)23-16-9-6-10-17(24)20(16)19(18)14-7-4-5-8-15(14)22/h4-5,7-8,19,23H,3,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBOEMAUVRVFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between an ethylsulfanyl ethylamine and a fluorophenyl ketone in the presence of a suitable catalyst can yield the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted quinoline derivatives. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aryl Groups

The aryl group at position 4 significantly influences electronic properties, solubility, and intermolecular interactions. Key analogs include:

Compound Name Aryl Substituent Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Features Reference
Target Compound 2-fluorophenyl C22H25FN2O3S Not reported Inferred ~4.5* ~60 Fluorine enhances electronegativity
2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-... 2,4-dimethoxyphenyl C25H33NO5S 459.6 4.5084 60.143 Methoxy groups increase polarity
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... 4-fluorophenyl C21H24FNO3 357.4 Not reported ~60 Fluorine at para position
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... 3-hydroxyphenyl C26H26N2O4 430.5 Not reported ~90 Hydroxyl enables H-bonding
Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-... 4-(methylsulfanyl)phenyl C20H23NO3S 357.5 Not reported ~60 Sulfur enhances lipophilicity

Notes:

  • Fluorine substituents (e.g., 2-fluorophenyl or 4-fluorophenyl) improve metabolic stability and membrane permeability due to electronegativity and small atomic radius .
  • Methoxy groups (e.g., 2,4-dimethoxyphenyl) increase polarity and solubility but may reduce logP .
  • Hydroxyl groups (e.g., 3-hydroxyphenyl) enable hydrogen bonding, enhancing solubility but requiring protection in synthetic routes .

Ester Group Modifications

The ester chain at position 3 affects lipophilicity and bioavailability:

Compound Name Ester Group logP Key Features Reference
Target Compound 2-(Ethylsulfanyl)ethyl ~4.5* Sulfur atom increases logP
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... Methyl Not reported Compact chain reduces steric hindrance
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-... Ethyl Not reported Common in drug-like molecules
2-(Ethyloxy)ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-... Ethyloxyethyl Not reported Ether linkage enhances solubility

Notes:

  • Sulfur-containing esters (e.g., 2-(ethylsulfanyl)ethyl) increase logP and may improve CNS penetration .
  • Ethyloxyethyl chains balance lipophilicity and solubility via ether oxygen .

Additional Substituents

Research Findings and Implications

Crystallographic Studies

  • SHELX and OLEX2 : Many analogs (e.g., ) were characterized using SHELX for structure refinement and OLEX2 for visualization, indicating robust crystalline packing influenced by substituents .
  • Hydrogen bonding : The hydroxyl group in 3-hydroxyphenyl derivatives forms strong O–H···N bonds, stabilizing crystal lattices .

Physicochemical Properties

  • logP trends : Compounds with electron-withdrawing groups (e.g., fluorine, chlorine) exhibit higher logP (~4.5), while polar groups (e.g., methoxy, hydroxyl) reduce logP .
  • Solubility : Methoxy and hydroxyl substituents improve aqueous solubility but may require prodrug strategies for bioavailability .

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